2-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole
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Overview
Description
2-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is known for its unique structure, which includes a fluorinated phenyl ring and a triazole moiety, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole typically involves a multi-step process. One common method is a two-step substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly used to introduce different functional groups.
Oxidation and Reduction Reactions: To modify the oxidation state of the compound.
Coupling Reactions: Particularly useful in forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Often involve reagents like sodium azide and copper catalysts.
Oxidation Reactions: May use oxidizing agents such as hydrogen peroxide.
Reduction Reactions: Typically involve reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce biaryl compounds, which are valuable in pharmaceuticals and materials science .
Scientific Research Applications
2-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in cancer therapy.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole involves its interaction with specific molecular targets and pathways. The fluorinated phenyl ring enhances its binding affinity to certain enzymes and receptors, while the triazole moiety contributes to its stability and reactivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
What sets 2-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole apart from similar compounds is its unique combination of a fluorinated phenyl ring and a triazole moiety. This structure provides enhanced stability, reactivity, and potential biological activity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C14H17BFN3O2 |
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Molecular Weight |
289.12 g/mol |
IUPAC Name |
2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole |
InChI |
InChI=1S/C14H17BFN3O2/c1-13(2)14(3,4)21-15(20-13)10-5-6-12(11(16)9-10)19-17-7-8-18-19/h5-9H,1-4H3 |
InChI Key |
WCPLRKHTFPEHCO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3N=CC=N3)F |
Origin of Product |
United States |
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